4-chloro-N-(4-fluorophenyl)butanamide
Description
4-Chloro-N-(4-fluorophenyl)butanamide is a substituted butanamide featuring a chlorine atom at the fourth carbon of the butanoyl chain and a 4-fluorophenyl group attached to the amide nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure combines electron-withdrawing substituents (chloro and fluoro groups) that influence its reactivity and physical properties.
Properties
IUPAC Name |
4-chloro-N-(4-fluorophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c11-7-1-2-10(14)13-9-5-3-8(12)4-6-9/h3-6H,1-2,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDYQLLSFGXUDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCCl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-fluorophenyl)butanamide typically involves the reaction of 4-fluoroaniline with 4-chlorobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-fluorophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
4-chloro-N-(4-fluorophenyl)butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-fluorophenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a) 4-Chloro-N-(3-methylphenyl)butanamide
- Structure : The 4-fluorophenyl group in the target compound is replaced with a 3-methylphenyl group.
- The absence of fluorine reduces electronegativity, which may affect hydrogen-bonding capabilities and crystal packing .
b) 2-Chloro-N-(4-fluorophenyl)acetamide
- Structure : A shorter acetamide chain (two carbons) with a chlorine atom at the second position.
- Impact : The reduced chain length decreases lipophilicity compared to the butanamide derivative. Crystallographic studies reveal intramolecular C–H···O and intermolecular N–H···O hydrogen bonds, suggesting distinct packing behavior .
c) 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide
- Structure : Incorporates methoxy and methyl groups on the phenyl ring.
- This substitution pattern may also influence bioavailability in pharmacological contexts .
d) N-(4-Acetylphenyl)butanamide
- Structure : Features an acetyl group at the para position of the phenyl ring.
- Impact : The acetyl group introduces a polar ketone moiety, significantly altering solubility and reactivity. This derivative is often used in synthetic routes requiring further functionalization at the acetyl site .
Pharmacologically Relevant Analogues
a) N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide
- Structure : A piperidinyl substituent is added to the nitrogen, creating a fentanyl analogue.
- Impact: This modification introduces opioid receptor affinity, highlighting the role of the 4-fluorophenyl group in modulating biological activity.
b) 4-(4-Amino-2-fluorophenyl)-N-methylbutanamide
- Structure: An amino group at the para position of the fluorophenyl ring.
- Impact: The amino group enables participation in hydrogen bonding and salt formation, enhancing water solubility.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|
| 4-Chloro-N-(4-fluorophenyl)butanamide | ~241.69* | Chloro, fluoro, amide | High lipophilicity, moderate polarity |
| 2-Chloro-N-(4-fluorophenyl)acetamide | 195.6 | Chloro, fluoro, amide | Shorter chain, higher crystallinity |
| 4-Chloro-N-(3-methylphenyl)butanamide | 211.69 | Chloro, methyl, amide | Increased steric hindrance |
| N-(4-Acetylphenyl)butanamide | 205.26 | Acetyl, amide | Enhanced polarity, ketone reactivity |
*Estimated based on analogues in .
Biological Activity
4-Chloro-N-(4-fluorophenyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a butanamide backbone with a chlorine and fluorine substituent on the aromatic ring, which can significantly influence its biological properties.
Analgesic and Anti-inflammatory Activity
A preliminary screening study indicated that derivatives of butanamide, including those similar to this compound, exhibit significant analgesic and anti-inflammatory activities. The study utilized various animal models to assess these effects, measuring parameters such as writhing movements and paw edema in response to carrageenan injection .
Table 1: Biological Activities of Butanamide Derivatives
| Compound | Analgesic Activity | Anti-inflammatory Activity | Toxicity Level |
|---|---|---|---|
| This compound | High | Moderate | Low |
| N-(4-Methyl-2-pyridyl)-4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamide | Very High | High | Moderate |
| N-(Thiazol-2-yl)-4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamide | Moderate | Low | Low |
The analgesic activity was quantified by measuring the percentage change from control in writhing movements. The anti-inflammatory effects were assessed through the carrageenan-induced paw edema test, where a significant reduction in swelling was observed for certain derivatives.
Antimicrobial Activity
Research has shown that compounds similar to this compound possess antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. The structure-activity relationship studies indicated that modifications at the aromatic position could enhance efficacy against specific bacterial strains .
Case Study: Antitubercular Activity
In a study evaluating novel compounds against M. tuberculosis, several derivatives demonstrated promising inhibitory concentrations (MIC). For instance, specific derivatives showed MIC values below 5 μg/mL, indicating potent antitubercular activity .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of halogen substituents (chlorine and fluorine) on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets. Studies suggest that modifications to the amide group also play a crucial role in activity modulation.
Table 2: Structure-Activity Relationships
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine Substitution | Increases lipophilicity |
| Fluorine Substitution | Enhances receptor binding |
| Amide Group Variation | Alters pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
